5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride
Overview
Description
5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride is a chemical compound with the CAS Number: 1160260-26-3 . It has a molecular weight of 350.03 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H8Cl4O2/c15-8-4-5-13 (9 (6-8)14 (18)19)20-7-10-11 (16)2-1-3-12 (10)17/h1-6H,7H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
This compound has a molecular weight of 350.03 . Its storage temperature is between 28 C .Scientific Research Applications
Synthesis of Azaindoles
Zhang et al. (2002) explored the conditions for attaching acyl chlorides like benzoyl chloride to azaindoles. They found that the best results were achieved using an excess of AlCl3 in CH2Cl2, followed by adding an acyl chloride at room temperature. This research is significant for the synthesis of azaindoles, which are important in pharmaceuticals (Zhang et al., 2002).
β-Amyloid Aggregation Inhibition
Choi et al. (2003) described an efficient synthesis process for a compound using 5-chloro-2-(4-methoxyphenyl)benzofuran as a potent β-amyloid aggregation inhibitor. This compound is significant in the study of Alzheimer's disease (Choi et al., 2003).
Synthesis of Cladribine
Janeba et al. (2003) reported the synthesis of cladribine, a drug used against hairy-cell leukemia, from 2'-deoxyguanosine. Their method involved using benzoyl chloride derivatives, highlighting the role of such compounds in synthesizing important medical agents (Janeba et al., 2003).
Acyl Migration in Carbohydrates
Chittenden and Buchanan (1969) studied the benzoylation of carbohydrates, demonstrating how benzoyl chloride can be used to induce acyl migration in complex sugar molecules. This is crucial for understanding the chemical behavior of carbohydrates (Chittenden & Buchanan, 1969).
Synthesis of Benzofurans
Lisiak and Młochowski (2009) discussed the application of 2-(chloroseleno)benzoyl chloride in synthesizing benzofurans, which are useful in various chemical industries (Lisiak & Młochowski, 2009).
Chlorophyll Derivative Conversion
Ma and Dolphin (1995) converted chlorophyll derivatives into phytoporphyrins using benzoyl chloride, offering a new route for preparing benzoporphyrin derivatives for photodynamic therapy (Ma & Dolphin, 1995).
Ortho Effect in Solvolysis
Park and Kevill (2012) studied the ortho effect in the solvolysis of dichlorobenzoyl chloride, which provides insights into the behavior of such compounds in different solvents (Park & Kevill, 2012).
Synthesis of Pyridazine Analogues
Katz et al. (1982) described the synthesis of pyridazine analogues of nucleosides, using benzoyl chloride derivatives. This contributes to the development of new medicinal compounds (Katz et al., 1982).
Synthesis of Uricosuric Agents
Sato et al. (1992) outlined a synthesis procedure for uricosuric agents, starting from dichlorophenol and involving benzoyl chloride, underscoring its role in developing new therapeutic agents (Sato et al., 1992).
Antibacterial Compound Synthesis
Sawant and Bhatia (2008) synthesized 3-benzoyl-5-acyl-6-methyl-4-substituted-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines, demonstrating the potential of benzoyl chloride derivatives in creating new antibacterial agents (Sawant & Bhatia, 2008).
Safety and Hazards
Properties
IUPAC Name |
5-chloro-2-[(2,6-dichlorophenyl)methoxy]benzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl4O2/c15-8-4-5-13(9(6-8)14(18)19)20-7-10-11(16)2-1-3-12(10)17/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFBTJJLYGYDSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)Cl)C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.